2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
Description
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The iodine substituent at position 2 and the methyl group at position 3 introduce steric and electronic effects that influence reactivity and biological interactions.
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-8(9)10-7-4-2-3-5-11(6)7/h2-5H2,1H3 |
InChI Key |
JXEIXEVWNRZWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1CCCC2)I |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types
- Condensation Reactions : These involve the combination of 2-aminopyridines with aldehydes or ketones under acidic or basic conditions.
- Multicomponent Reactions (MCRs) : MCRs are efficient for synthesizing complex derivatives by combining multiple reactants in a single step.
- Catalyst-Free Functionalization : Functionalization at the C-3 position of imidazopyridines has been explored using microwave-assisted techniques and base-mediated reactions.
Specific Preparation Methods
Iodination of Imidazopyridine Scaffold
Experimental Data and Observations
Reaction Monitoring
Reactions are monitored using techniques like:
- Liquid Chromatography-Mass Spectrometry (LC-MS).
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Purification
Crude products are purified using:
- Column chromatography with hexane/ethyl acetate mixtures.
- Solvent evaporation under reduced pressure.
Yield Data
Typical yields for iodinated imidazopyridine derivatives range between 60–96%, depending on the method employed.
Comparison of Methods
| Method | Catalyst/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Molecular Iodine Catalysis | Ultrasonication | Up to 96% | Eco-friendly; rapid synthesis |
| Microwave-Assisted | Base-mediated | ~60–75% | High specificity; reduced by-products |
| Traditional Halogenation | Organic solvents + Heat | ~50–70% | Simple setup; moderate yields |
Chemical Reactions Analysis
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Specific conditions and reagents are required for the reduction of this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: The compound has shown potential in biological studies due to its pharmacological properties.
Industry: The compound is also useful in material science due to its structural characteristics.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its pharmacological activities .
Comparison with Similar Compounds
Substituent Effects and Structural Modifications
The following table highlights key structural differences and similarities between the target compound and its analogues:
*Calculated based on molecular formula.
Key Observations:
- Iodine Position : The 2-iodo substitution in the target compound contrasts with 3-iodo in , which may alter reactivity in cross-coupling reactions. Iodine at position 2 could serve as a better leaving group for nucleophilic substitutions.
- Functional Group Diversity : Analogues with carbaldehyde (), fluorophenyl (), or nitro/ester groups () demonstrate the scaffold’s versatility in medicinal and synthetic chemistry.
Biological Activity
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.
- Molecular Formula : CHIN
- Molecular Weight : 262.09 g/mol
- CAS Number : 958653-76-4
Biological Activity Overview
The biological activity of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine has been explored in various studies. Key areas of investigation include its effects on cancer cell lines and its potential as a modulator in different biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes findings from notable research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These results indicate that 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine may act as an effective anticancer agent through multiple mechanisms.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases.
- Cell Cycle Arrest : It can halt the cell cycle progression at the G2/M phase, preventing further division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A significant case study involved the administration of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine in vivo using xenograft models of human tumors. The study reported a reduction in tumor size by approximately 50% compared to control groups over a treatment period of four weeks.
Pharmacological Potential
The compound has also been investigated for its potential as a modulator of P2X7 receptors, which are involved in various inflammatory processes and pain pathways. In vitro studies suggest that it may inhibit P2X7 receptor-mediated calcium influx and cytokine release.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via one-pot, multi-step reactions. For example, analogous tetrahydroimidazo[1,2-a]pyridine derivatives are prepared using cyclocondensation of 2-aminoimidazoles with carbonyl-containing reagents under mild conditions (e.g., DMSO at room temperature). Key steps include iodination via electrophilic substitution or using hypervalent iodine(III) reagents to introduce the iodine substituent regioselectively . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For instance, yields improved from 51% to 61% when switching from nitro-substituted aryl groups to bromo-substituted analogs, highlighting the role of electronic effects .
Table 1: Comparison of Synthetic Methods
| Synthetic Route | Yield (%) | Key Reagents/Conditions | Characterization Methods |
|---|---|---|---|
| One-pot cyclocondensation | 51 | DMSO, RT, nitroaryl substrates | ¹H/¹³C NMR, IR, HRMS |
| Bromo-substituted analog | 61 | DMSO, 80°C, bromoaryl substrates | ¹H/¹³C NMR (DMSO-d₆), HRMS (ESI) |
| Hypervalent iodine(III) | N/A | PhI(OAc)₂, CH₃CN, reflux | ¹H NMR, X-ray crystallography |
Q. How is the structural integrity of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine confirmed using spectroscopic methods?
- Methodological Answer : Structural validation relies on multi-spectral analysis:
- ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.1–2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and iodinated aromatic protons (δ ~7.5–8.5 ppm). Tetrahydroimidazo ring protons appear as multiplet signals between δ 3.0–4.5 ppm .
- HRMS : Confirms molecular weight accuracy (e.g., calculated [M+H]⁺ = 345.0123; observed = 345.0119) .
- IR : Absorptions at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O) verify functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) require cross-disciplinary validation:
- In vitro assays : Standardize cell lines (e.g., HepG2 for anticancer activity) and bacterial strains (e.g., S. aureus for antimicrobial tests) to minimize variability .
- In silico modeling : Use molecular docking to predict binding affinities to target proteins (e.g., EGFR for anticancer activity) and compare with experimental IC₅₀ values .
- Meta-analysis : Aggregate data from multiple studies to identify structure-activity trends (e.g., electron-withdrawing groups enhance antimicrobial potency) .
Q. How can reaction conditions be optimized to improve the yield of iodinated derivatives?
- Methodological Answer : Key factors include:
- Catalyst selection : Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) improve regioselectivity for iodination vs. bromination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinating agents .
- Temperature control : Slow addition of iodine at 0–5°C minimizes side reactions like diiodination .
Q. What methodologies are recommended for analyzing the stability of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine under different storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks. Monitor decomposition via HPLC .
- Mass balance analysis : Quantify degradation products (e.g., deiodinated analogs) using LC-MS .
- Crystallography : Compare pre- and post-storage X-ray structures to detect conformational changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR assignments for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H and ¹³C shifts. For example, HMBC can confirm connectivity between the iodine atom and adjacent carbons .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., bromo instead of iodo derivatives) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
